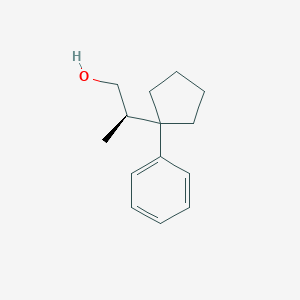
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chemical compound that belongs to the class of cycloalkanes. It is commonly referred to as PCP alcohol, and it has been found to have various scientific research applications.
Mecanismo De Acción
The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol is not well understood. However, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it has been found to have antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is its ability to selectively interact with the NMDA receptor. This allows for the study of the role of the NMDA receptor in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol. One direction is the development of more selective ligands for the NMDA receptor, which could lead to the development of more effective treatments for various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of the role of the NMDA receptor in various physiological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective materials for various applications.
Métodos De Síntesis
The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone using lithium aluminum hydride. The final product is obtained by the addition of propanol to the reaction mixture.
Aplicaciones Científicas De Investigación
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage, separation, and catalysis. Additionally, it has been used as a chiral auxiliary in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

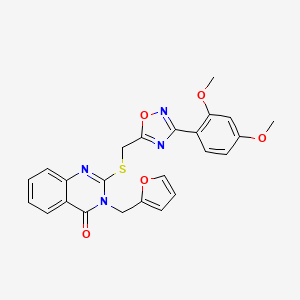

![N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2732327.png)
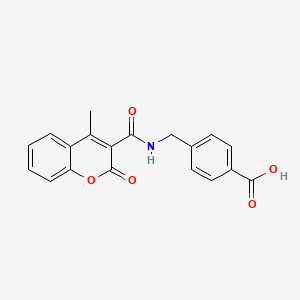
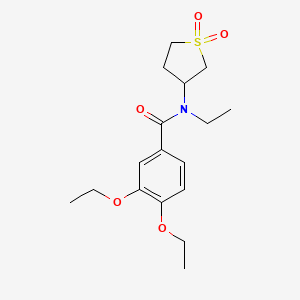
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
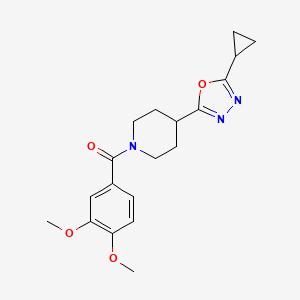
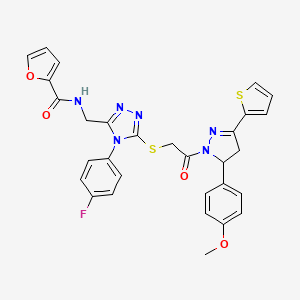
![(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
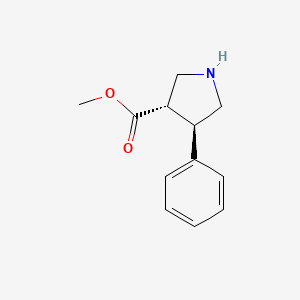
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)
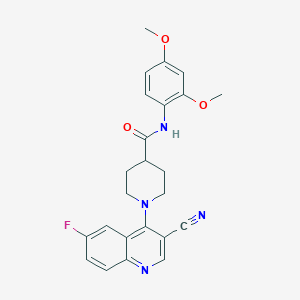
![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)